molecular formula C16H23NO5 B14724145 Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate CAS No. 6301-21-9

Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate

Cat. No.: B14724145
CAS No.: 6301-21-9
M. Wt: 309.36 g/mol
InChI Key: XLOXJEDAIUVMHD-UHFFFAOYSA-N
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Description

Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is known for its unique structure, which includes a butyl ester group and a methoxy-methylphenyl carbamoyl group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate typically involves the esterification of propanoic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate include other esters of propanoic acid and derivatives of methoxy-methylphenyl carbamoyl groups. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications .

Properties

CAS No.

6301-21-9

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

butyl 2-[(2-methoxy-5-methylphenyl)carbamoyloxy]propanoate

InChI

InChI=1S/C16H23NO5/c1-5-6-9-21-15(18)12(3)22-16(19)17-13-10-11(2)7-8-14(13)20-4/h7-8,10,12H,5-6,9H2,1-4H3,(H,17,19)

InChI Key

XLOXJEDAIUVMHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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